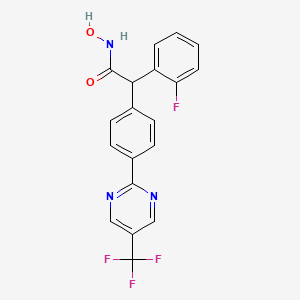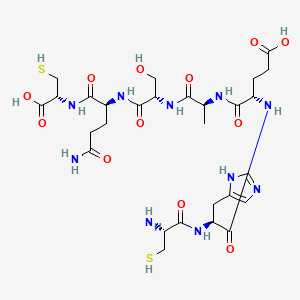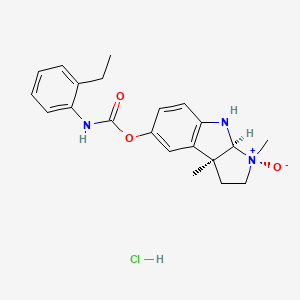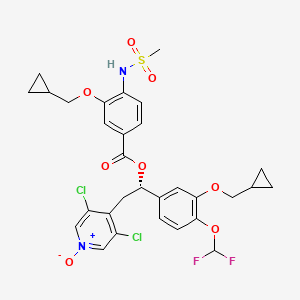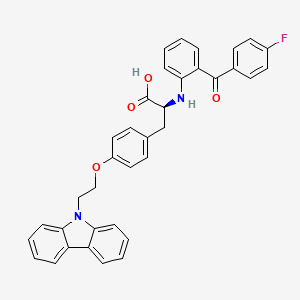![molecular formula C34H35N5O4 B606706 c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)
c[L-Phe-D-pro-L-Phe-L-trp]
Vue d'ensemble
Description
The compound C[L-Phe-D-pro-L-Phe-L-trp] is a macrocyclic tetrapeptide, also known as CJ-15,208. This compound is notable for its unique structure, which includes phenylalanine, proline, and tryptophan residues. It has been studied for its potential therapeutic applications, particularly in the field of opioid receptor antagonism .
Applications De Recherche Scientifique
C[L-Phe-D-pro-L-Phe-L-trp] has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: The compound is studied for its interactions with opioid receptors, particularly the kappa opioid receptor.
Medicine: It has potential therapeutic applications as an opioid receptor antagonist, which can be useful in treating conditions such as pain and addiction.
Industry: The compound’s unique structure makes it a valuable tool for developing new peptide-based drugs.
Mécanisme D'action
C[L-Phe-D-pro-L-Phe-L-trp] exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at the kappa opioid receptor, preventing the receptor from being activated by endogenous ligands. This mechanism is thought to involve the binding of the compound to the receptor’s active site, blocking the interaction of other molecules .
Orientations Futures
The future directions for “c[L-Phe-D-pro-L-Phe-L-trp]” involve further investigation in the development of safer opioid analgesics . Two isomers, cyclo [ d -Phe- d -Pro- d -Phe-Trp] ( 3) and cyclo [Phe- d -Pro- d -Phe- d -Trp] ( 5 ), did not elicit either preference or aversion in a conditioned place preference assay . These stereoisomers represent new lead compounds for further investigation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Phe-L-trp] typically involves solid-phase peptide synthesis followed by cyclization in solution. The process begins with the sequential addition of amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cleaved from the resin and cyclized to form the macrocyclic structure .
Industrial Production Methods: The use of automated peptide synthesizers can facilitate the production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: C[L-Phe-D-pro-L-Phe-L-trp] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residue, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the compound.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Cyclo[Phe-D-Pro-Phe-D-Trp]: This stereoisomer of C[L-Phe-D-pro-L-Phe-L-trp] exhibits different opioid activity profiles.
Cyclo[Phe-D-Pro-Phe-Trp]: Another stereoisomer with distinct biological activities.
Cyclo[Pro-Pro-Phe-Phe]: A related cyclic peptide with different structural and functional properties.
Uniqueness: C[L-Phe-D-pro-L-Phe-L-trp] is unique due to its specific combination of amino acid residues and its ability to act as a kappa opioid receptor antagonist. This distinguishes it from other cyclic peptides that may have different receptor affinities and biological activities .
Propriétés
IUPAC Name |
(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJWWQFOGQPRY-GCXHJFECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



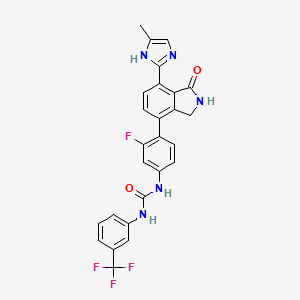

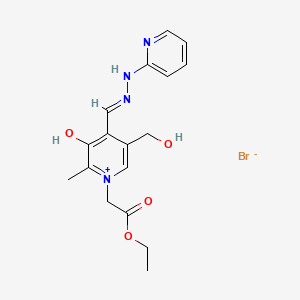

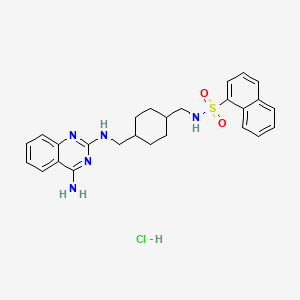

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)

